molecular formula C14H20BrNO B3135480 1-(2-(4-Bromophenoxy)ethyl)-4-methylpiperidine CAS No. 401502-19-0

1-(2-(4-Bromophenoxy)ethyl)-4-methylpiperidine

Cat. No. B3135480
M. Wt: 298.22 g/mol
InChI Key: YOXUULLSHCNAFM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 1-(2-(4-Bromophenoxy)ethyl)-4-methylpiperidine is C12H16BrNO . The average mass is 270.165 Da and the monoisotopic mass is 269.041504 Da .

Scientific Research Applications

Bromophenol-based Ligands in Modeling Copper Proteins

Research on less symmetrical dicopper(II) complexes with adjacent thioether groups, which include bromophenol-based ligands, aims to model the active sites of type 3 copper proteins. These studies have shown that the inclusion of a heteroatom near the metal site can significantly influence catalytic activity, particularly in reactions mimicking those catalyzed by natural enzymes, such as catechol oxidase. This research provides a foundation for developing biomimetic catalysts with potential applications in industrial and environmental processes (Merkel et al., 2005).

Marine Algae-derived Bromophenols

Studies on marine red algae have led to the isolation of novel bromophenol compounds. These naturally occurring bromophenols exhibit significant biological activities, including antibacterial properties. Such research highlights the potential of bromophenol derivatives in the development of new antibiotics and bioactive agents, pointing towards the broader applicability of bromophenol structures in medicinal chemistry (Xiuli Xu et al., 2009).

Antioxidant and Biofilm Inhibition

Benzylidene derivatives of 2-(4-bromophenoxy)-2-methyl propane hydrazides have been synthesized and evaluated for their antioxidant, biofilm inhibition, and mutagenic activities. These compounds exhibit promising antioxidant properties and biofilm inhibition activities, suggesting their potential use in treating oxidative stress-related diseases and biofilm-associated infections (Sheikh et al., 2021).

Synthesis of Heterocyclic Compounds

Research involving the synthesis of 2-alkyl/aryl-4H-benzo[1,4]thiazine-3-ones via microwave irradiation presents a novel approach to creating heterocyclic compounds. Such methodologies contribute to the advancement of synthetic chemistry, enabling the efficient production of molecules with potential pharmacological applications (Kamila et al., 2006).

Radical Scavenging Activity

The discovery of nitrogen-containing bromophenols from marine red algae and their potent radical scavenging activity underscores the potential of bromophenol derivatives in antioxidant therapy. These compounds could serve as leads in the development of novel antioxidants for use in health supplements or pharmaceuticals (Ke-kai Li et al., 2012).

properties

IUPAC Name

1-[2-(4-bromophenoxy)ethyl]-4-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO/c1-12-6-8-16(9-7-12)10-11-17-14-4-2-13(15)3-5-14/h2-5,12H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXUULLSHCNAFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCOC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4-Bromophenoxy)ethyl)-4-methylpiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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